REACTION_SMILES
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[CH3:22][OH:23].[H:20][H:21].[NH2:1][c:2]1[c:3]([N+:17]([O-:18])=[O:19])[cH:4][cH:5][c:6]([S:8](=[O:9])(=[O:10])[c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[cH:7]1>>[NH2:1][c:2]1[c:3]([NH2:17])[cH:4][cH:5][c:6]([S:8](=[O:9])(=[O:10])[c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(S(=O)(=O)c2ccccc2)ccc1[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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Nc1ccc(S(=O)(=O)c2ccccc2)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |